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molecular formula C8H11NOS B8737579 2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol

2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol

Cat. No. B8737579
M. Wt: 169.25 g/mol
InChI Key: QDEMMSKHNHDITQ-UHFFFAOYSA-N
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Patent
US04496568

Procedure details

A mixture of 5-methyl-thiophene-2-carboxaldehyde (30 g; 0.237 mole) and aminoacetaldehyde dimethylacetal (27.4 g; 0.261 mole) in benzene (250 ml) is refluxed for 2 hours in a flask provided with a Dean-Stark water separator with overhead condenser. After evaporating to dryness, the residue is dissolved in ethanol (250 ml). Sodium borohydride (13.5 g; 0.355 mole) is added portionwise, and the resulting material is left aside overnight at room temperature. Excess sodium borohydride is destroyed by addition of acetone and the mixture is evaporated to dryness. The residue is taken up into water and extracted with methylene chloride. The organic extracts are dried over sodium sulfate and evaporated to dryness. The resulting residual oil is distilled under reduced pressure; b.p.2 =127° C.; Yield: 90% The resulting N-(5-methyl-2-thienyl)methyl aminoacetaldehyde dimethylacetal is heated at 60° C. for 1 hour in 6N hydrochloric acid (250 ml). After evaporating to dryness, the residue is triturated with acetone. The off-white crystals of the desired hydrochloride are recrystallized from acetonitrile; M.p.=120° C. Overall yield: 61%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.C[O:10][CH:11](OC)[CH2:12][NH2:13].O.[BH4-].[Na+]>C1C=CC=CC=1>[OH:10][CH:11]1[CH2:12][NH:13][CH2:7][C:5]2[S:6][C:2]([CH3:1])=[CH:3][C:4]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=CC=C(S1)C=O
Name
Quantity
27.4 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours in a flask
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporating to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethanol (250 ml)
CUSTOM
Type
CUSTOM
Details
Excess sodium borohydride is destroyed by addition of acetone
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The resulting residual oil is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
b.p.2 =127° C.
CUSTOM
Type
CUSTOM
Details
After evaporating to dryness
CUSTOM
Type
CUSTOM
Details
the residue is triturated with acetone
CUSTOM
Type
CUSTOM
Details
The off-white crystals of the desired hydrochloride are recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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